

An In-depth Technical Guide to 2-Phenoxyphenethylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenoxyphenethylamine**

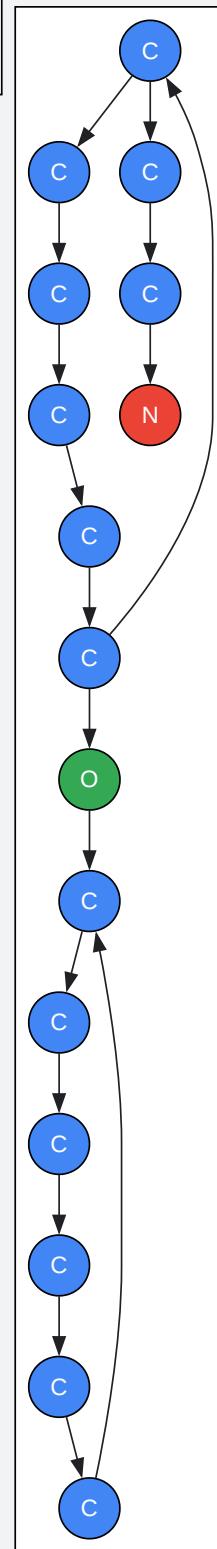
Cat. No.: **B040543**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific pharmacological properties, detailed experimental protocols, and biological signaling pathways of **2-phenoxyphenethylamine** is limited. This compound is primarily documented as a chemical intermediate in organic synthesis.

Core Chemical and Physical Properties


2-Phenoxyphenethylamine is an organic compound featuring a phenethylamine backbone with a phenoxy substituent on the phenyl ring. Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	2-(2-phenoxyphenyl)ethan-1-amine
CAS Number	118468-16-9
Molecular Formula	C ₁₄ H ₁₅ NO
Molecular Weight	213.28 g/mol
Boiling Point	139°C at 5mm Hg[1]
Flash Point	146.2°C[1]
Density	1.07 g/cm ³ [1]
Refractive Index	1.584[1]
Vapor Pressure	0.000276 mmHg at 25°C[1]
Physical Form	Solid
InChI Key	OZUNHSMQAVTNLW-UHFFFAOYSA-N
SMILES	NCCc1cccc1Oc2cccc2

Chemical Structure

The structure of **2-phenoxyphenethylamine** consists of a phenethylamine core where one of the phenyl hydrogens is substituted by a phenoxy group.

Chemical Structure of 2-Phenoxyphenethylamine

C₁₄H₁₅NO[Click to download full resolution via product page](#)**Molecular structure of 2-phenoxyphenethylamine.**

Application in Synthesis

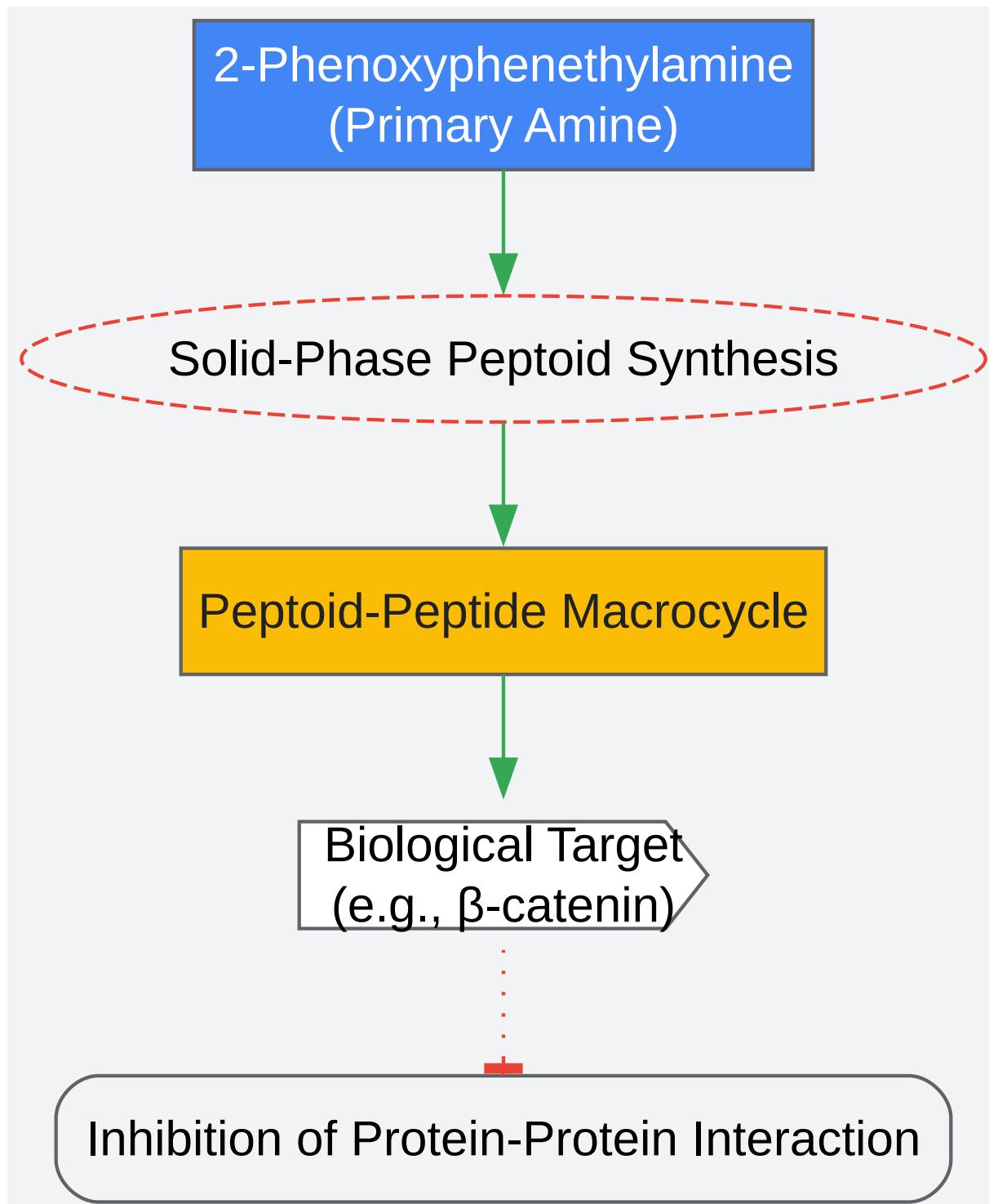
While direct pharmacological studies on **2-phenoxyphenethylamine** are not readily available in scientific literature, its use as a chemical reagent in the synthesis of more complex molecules has been documented.

Experimental Protocol: Use in Peptoid-Peptide Macrocycle Synthesis

In a study focused on the design of inhibitors for the β -catenin TCF interaction in prostate cancer, **2-phenoxyphenethylamine** was utilized as a primary amine in the solid-phase synthesis of a peptoid-peptide macrocycle.[2][3]

The general methodology for the incorporation of the **2-phenoxyphenethylamine** moiety involved:

- Starting with a 2-chlorotriyl resin functionalized with an initial amino acid (Fmoc-D-Alanine).
- Fmoc deprotection using 20% piperidine in DMF.
- Iterative steps of acylation with 1.2 M bromoacetic acid and DIC.
- Nucleophilic displacement with a 1 M solution of the primary amine, in this case, **2-phenoxyphenethylamine**.[2]


This highlights its role as a building block in the generation of chemically diverse oligomers for screening in drug discovery.[2]

Signaling Pathways and Pharmacological Data

There is currently no available data describing the interaction of **2-phenoxyphenethylamine** with specific biological signaling pathways or its pharmacological profile, such as receptor binding affinities or enzyme inhibition constants. The context in which it has been used suggests its utility in generating compounds that may target pathways like the Wnt signaling pathway, but the activity is attributed to the final, more complex molecule rather than **2-phenoxyphenethylamine** itself.[2]

Logical Relationships in its Application

The use of **2-phenoxyphenethylamine** as a synthetic building block can be visualized as follows:

[Click to download full resolution via product page](#)

Workflow of **2-phenoxyphenethylamine** as a synthetic input.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molbase.com [molbase.com]
- 2. Design of Peptoid-peptide Macrocycles to Inhibit the β -catenin TCF Interaction in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenoxyphenethylamine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040543#2-phenoxyphenethylamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com